molecular formula C13H15NO B3281877 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile CAS No. 74205-16-6

1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile

Cat. No. B3281877
CAS RN: 74205-16-6
M. Wt: 201.26 g/mol
InChI Key: ZAAXESJTHLUNMI-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile, also known as ABT-418, is a compound that has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a variety of effects on the nervous system.

Mechanism of Action

1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile acts as an agonist at nicotinic acetylcholine receptors, specifically those containing the α4β2 subunit. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile can improve cognitive function in animal models of Alzheimer's disease and ADHD. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile is its high affinity for nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in cognitive processes. However, one limitation is that it may have off-target effects on other neurotransmitter systems.

Future Directions

There are several potential future directions for research on 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile and its effects on different neurotransmitter systems.

Scientific Research Applications

1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile has been studied extensively for its potential use in the treatment of a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile has a high affinity for nicotinic acetylcholine receptors in the brain, which are involved in cognitive processes such as learning and memory.

properties

IUPAC Name

1-(3-ethoxyphenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-15-12-6-3-5-11(9-12)13(10-14)7-4-8-13/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAXESJTHLUNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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